Ethyl (R)-2-Hydroxy-4-phenylbutyrate is a chiral compound that serves as a crucial intermediate in the synthesis of various pharmacologically active agents, particularly angiotensin-converting enzyme (ACE) inhibitors3467. These inhibitors are significant in the treatment of hypertension and heart failure. The compound's enantiomeric purity is essential for its efficacy, and thus, the development of methods to synthesize it with high enantiomeric excess (ee) has been a focus of research3467.
The primary application of Ethyl (R)-2-Hydroxy-4-phenylbutyrate is in the pharmaceutical industry, where it is used to produce ACE inhibitors3467. These inhibitors are a class of drugs that are widely prescribed for the treatment of cardiovascular diseases. The high enantiomeric purity of the compound is crucial for the therapeutic effectiveness of these drugs.
The biocatalytic methods for synthesizing Ethyl (R)-2-Hydroxy-4-phenylbutyrate represent an environmentally friendly alternative to traditional chemical synthesis4679. These methods can be performed under mild conditions and often result in high yields and enantiomeric excesses, reducing the need for extensive purification processes and minimizing waste.
Research has also focused on optimizing the production process to increase the yield and purity of Ethyl (R)-2-Hydroxy-4-phenylbutyrate. This includes the development of microfluidic chip reactors for continuous synthesis2, interface bioreactors for microbial reduction7, and membrane reactors for kinetic resolution10. These advancements contribute to the scalability and economic viability of producing this valuable chiral intermediate.
Ethyl (R)-2-hydroxy-4-phenylbutyrate is classified as a chiral alcohol and a carboxylic acid derivative. It is primarily derived from ethyl 2-oxo-4-phenylbutanoate through various reduction processes. This compound is notable for its use in the synthesis of several antihypertensive drugs, making it a valuable intermediate in medicinal chemistry. It has been identified as a key precursor for drugs like benazepril and lisinopril, which are used to manage hypertension by inhibiting the conversion of angiotensin I to angiotensin II .
The synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate can be accomplished through several methods:
Ethyl (R)-2-hydroxy-4-phenylbutyrate has a molecular formula of CHO and a molecular weight of approximately 208.25 g/mol. The structure features:
The compound's three-dimensional conformation plays a pivotal role in its interaction with biological targets, particularly in its function as an ACE inhibitor precursor.
Ethyl (R)-2-hydroxy-4-phenylbutyrate participates in various chemical reactions:
These reactions are fundamental in modifying the compound for specific pharmacological applications.
The mechanism of action for ethyl (R)-2-hydroxy-4-phenylbutyrate primarily relates to its role as a precursor for angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I into angiotensin II, a potent vasoconstrictor that raises blood pressure. By inhibiting this pathway, these drugs effectively lower blood pressure and reduce the workload on the heart.
The specific interactions at the molecular level involve binding to the active site of the angiotensin-converting enzyme, preventing substrate access and subsequent enzyme activity.
Ethyl (R)-2-hydroxy-4-phenylbutyrate exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Ethyl (R)-2-hydroxy-4-phenylbutyrate finds applications across various fields:
Ethyl (R)-2-hydroxy-4-phenylbutyrate (EHPB) is a chiral ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.26 g/mol. Its structure integrates three critical functional groups: an ester moiety (–COOCH₂CH₃), a hydroxyl group (–OH) at the stereogenic C2 position, and a phenyl group (–C₆H₅) at the C4 terminus. The compound's (R)-configuration is essential for its biological activity and synthetic utility, as the spatial orientation of the hydroxyl group dictates its interactions with enzymes and receptors. Key identifiers include:
CCOC(=O)[C@H](O)CCc1ccccc1
(indicating the (R)-chirality) [2] [10] ZJYKSSGYDPNKQS-LLVKDONJSA-N
[2] [7] Table 1: Physicochemical Properties of EHPB
Property | Value | Conditions |
---|---|---|
Density | 1.075 g/mL | 20°C |
Boiling Point | 212°C | Lit. |
Refractive Index (n₂₀/D) | 1.504 | Lit. |
Optical Rotation ([α]₂₁/D) | -10° to -11° | Neat |
Flash Point | 150°C (closed cup) | |
Solubility | Insoluble in water; soluble in organic solvents (e.g., chloroform, methanol) | [4] [5] |
EHPB serves as a pivotal chiral building block for angiotensin-converting enzyme (ACE) inhibitors, which treat hypertension and cardiovascular diseases. Its (R)-enantiomer is indispensable for constructing the active pharmacophore in drugs due to its optimal binding affinity to ACE active sites. Key applications include:
The advantage of enantiopure EHPB over racemic mixtures lies in its ability to eliminate pharmacologically inert (S)-isomers, thereby reducing synthetic waste and enhancing drug efficacy [6] [9]. Beyond pharmaceuticals, EHPB finds niche applications in flavor/fragrance formulation and biochemical research, where its chiral purity influences aroma profiles and enzyme interaction studies [4] [8].
Table 2: Key ACE Inhibitors Synthesized Using EHPB
ACE Inhibitor | Role of EHPB | Therapeutic Use |
---|---|---|
Benazepril | Chiral side-chain precursor | Hypertension |
Enalapril | Core structure for active enantiomer | Heart failure |
Cilazapril | Bicyclic scaffold construction | Cardiovascular disease |
The synthesis of EHPB has evolved from low-yielding resolution methods to high-efficiency enantioselective techniques:
Early Chemical Synthesis (Pre-2000s): Initial routes involved Fischer esterification of (R)-2-hydroxy-4-phenylbutyric acid with ethanol under acidic catalysis. A representative method used concentrated sulfuric acid (1.4 g) in absolute ethanol at 70°C for 2 hours, yielding 98% product but requiring stringent control to prevent racemization [3]. These processes faced limitations in optical purity and scalability due to harsh conditions.
Biocatalytic Breakthroughs (Late 1990s–2010s): Microbial reduction emerged as a sustainable alternative:
Rhodotorula mucilaginosa CCZU-G5 (2015): Engineered aqueous/organic biphasic systems (e.g., buffer/isooctane) enabled 100 mM substrate loading and 98.3% yield with >99% ee. The organic phase mitigated substrate inhibition by partitioning hydrophobic OPBE away from cells [6].
Modern Innovations (Post-2015): Recombinant Escherichia coli systems now achieve catalyst yields of 40 g/L, while thermostable aldolases (e.g., from Thermotoga maritima) allow reactions above 60°C, enhancing substrate solubility [9].
Table 3: Evolution of EHPB Synthesis Methods
Method | Conditions | Yield | ee | Limitations |
---|---|---|---|---|
Fischer esterification | H₂SO₄, 70°C, 2 h | 98% | >99% | Racemization risk |
R. mucilaginosa biphasic | 35°C, pH 7.5, isooctane/buffer | 98.3% | >99% | Complex phase separation |
Recombinant E. coli | Glucose-fed fermentation | 92% | 99% | High biocatalyst cost |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3